molecular formula C14H13FO3 B6379941 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol CAS No. 1261903-89-2

4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol

Cat. No.: B6379941
CAS No.: 1261903-89-2
M. Wt: 248.25 g/mol
InChI Key: SIKGHKJATYIQNE-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol is an organic compound with the CAS Registry Number 1261903-89-2 . It has a molecular formula of C14H13FO3 and a molecular weight of 248.25 g/mol . This biphenyl derivative features a phenol group and a fluorinated methoxyphenyl substituent, contributing to its specific physicochemical properties. The compound's LogP value is approximately 3.22, indicating its lipophilicity, and it has a topological polar surface area of around 38.7 Ų . As a specialized chemical building block, this fluorinated dimethoxyphenol is of significant interest in advanced chemical synthesis and materials science research . Its structural motifs are commonly explored in the development of novel organic compounds for various research applications. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any consumer-related applications. Researchers are encouraged to conduct thorough safety evaluations prior to use.

Properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-13-6-4-10(15)8-11(13)9-3-5-12(16)14(7-9)18-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKGHKJATYIQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685587
Record name 5'-Fluoro-2',3-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-89-2
Record name 5'-Fluoro-2',3-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boronic Ester Preparation

A critical precursor is 2-(4-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, synthesized via Miyaura borylation. In a representative procedure, 1-bromo-4-fluoro-3-methoxybenzene reacts with bis(pinacolato)diboron under palladium catalysis (Pd(dppf)Cl₂·CH₂Cl₂) in dioxane at 80°C for 16 hours, yielding the boronic ester in 63% after silica gel purification.

Key Reaction Conditions :

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride.

  • Base: Potassium acetate.

  • Solvent: 1,4-Dioxane.

Coupling with Aryl Halides

The boronic ester is coupled with a methoxyphenol-derived aryl halide. For example, 6-chloro-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine undergoes coupling with the boronic ester using Pd₂(dba)₃ and SPhos in a microwave-assisted reaction (100°C, 1 hour), achieving a 68.6% yield. Protective acetyl groups on phenolic hydroxyls prevent undesired side reactions during coupling.

Optimization Insight :

  • Microwave irradiation enhances reaction efficiency by reducing time from 16 hours (conventional heating) to 1 hour.

  • Ligand selection (e.g., SPhos vs. PPh₃) critically impacts yield, with bulky ligands favoring coupling sterically hindered substrates.

An alternative approach involves constructing the biphenyl scaffold first, followed by sequential introduction of fluorine and methoxy groups. This method avoids challenges associated with cross-coupling but requires precise ortho-directing strategies.

Friedel-Crafts Alkylation

In a patented method, hydroxyanisole undergoes Friedel-Crafts alkylation with 4-fluoro-2-methoxybenzyl chloride under AlCl₃ catalysis. The reaction proceeds at 0–5°C in dichloromethane, yielding the biphenyl intermediate, which is subsequently deprotected using sodium bicarbonate to reveal the phenolic hydroxyl group.

Challenges :

  • Competing polymerization at higher temperatures necessitates strict temperature control.

  • Over-alkylation is mitigated by using a 1:1 molar ratio of reactants.

Directed Bromination and Fluorination

Iron-catalyzed bromination of acetyl-protected hydroxyanisole (as described in CN104693014A) introduces bromine at the para position to the methoxy group. Subsequent halogen exchange via nucleophilic aromatic substitution (SNAr) replaces bromine with fluorine using KF in DMF at 120°C. Final deacetylation with NaHCO₃ affords the target compound in 72% overall yield.

Mechanistic Notes :

  • Acetyl protection prevents oxidation of phenolic hydroxyls during bromination.

  • Iron powder acts as a Lewis acid, polarizing the Br–Br bond to facilitate electrophilic attack.

Reductive Coupling Strategies

Grignard reagent-mediated coupling offers a metal-free alternative. In a telescoped synthesis, 2-bromo-4-fluoroanisole is converted to a Grignard species (Mg, THF, 30°C), which reacts with DMF to form an aldehyde intermediate. Lithium borohydride reduces the aldehyde to a benzyl alcohol, which is oxidized to the phenol under acidic conditions.

Critical Steps :

  • Quenching the Grignard reagent with acetic acid ensures protonation without over-acidification.

  • Crystallization in toluene/heptane mixtures purifies the final product to >99% purity.

Comparative Analysis of Methodologies

Method Yield Advantages Limitations
Suzuki-Miyaura Coupling68.6%High regioselectivity; ScalableRequires Pd catalysts; Costly ligands
Friedel-Crafts Alkylation65%Simple reagents; No transition metalsLow functional group tolerance
Reductive Coupling72.4%One-pot synthesis; Minimal protectionSensitive to moisture; Long reaction times

Purification and Characterization

Final purification typically involves solvent extraction (ethyl acetate/water) followed by column chromatography (SiO₂, hexane/EtOAc gradient). Recrystallization from heptane/toluene mixtures enhances purity, as evidenced by >99% HPLC purity in reductive coupling routes.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.34–7.40 (m, 1H, Ar–H), 6.77–6.86 (m, 2H, Ar–H), 3.76 (s, 3H, OCH₃).

  • MS (ESI) : m/z 467 [M+H]⁺, confirming molecular weight .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.

Scientific Research Applications

Medicinal Chemistry

4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol has shown potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Studies suggest that the compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary investigations have indicated that it may induce apoptosis in cancer cells, warranting further exploration in oncology.

Biological Research

The compound's unique properties make it suitable for various biological studies:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be useful in understanding disease mechanisms.
  • Receptor Modulation : The compound could potentially modulate receptor activity, influencing signaling pathways related to various physiological processes.

Material Science

In addition to its biological applications, 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol can be utilized in material science:

  • Organic Electronics : Its electronic properties may make it suitable for use in organic semiconductors and photovoltaic devices.
  • Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol against various bacterial strains. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro studies were conducted to assess the cytotoxic effects of the compound on breast cancer cell lines. The findings revealed that treatment with 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol led to increased apoptosis rates compared to control groups, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress responses, thereby modulating cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following 2-methoxyphenol derivatives from the evidence share structural motifs (e.g., substituted aryl groups, halogenation, or propenyl chains) and are analyzed for their synthesis, bioactivity, and physicochemical properties:

4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol (Coniferol)
  • Structure : Features a propenyl chain with a hydroxyl group at the 3-position .
  • Occurrence : Identified in plant extracts (e.g., Millettia speciosa, Aster incisus, Populus tomentosa) .
  • Bioactivity :
    • Exhibits antioxidant and antimicrobial properties .
    • Inhibits NIH/3T3 fibroblast cell growth in a concentration-dependent manner .
  • GC-MS Data: Constitutes 3.95%–4.54% in methanol extracts .
4-(2-Chloropropyl)-2-methoxyphenol
  • Synthesis: Derived from eugenol via hydrohalogenation reactions .
  • Physicochemical Properties: LogP: Higher lipophilicity than eugenol due to the chloroalkyl substituent . Spectroscopic Data: C-Cl bond at 721 cm⁻¹ (FTIR), m/z 200 (GC-MS) .
4-[N-(4-Hydroxyphenyl)carboximidoyl]-2-methoxyphenol
  • Synthesis: Prepared from p-aminophenol and vanillin under acidic conditions .
  • Pharmacology :
    • Analgesic activity via COX inhibition (docking score: -75.0088 vs. paracetamol’s -67.3820) .
    • Lower hepatotoxicity than paracetamol in silico models .
  • Limitations : Inferior efficacy to paracetamol in vivo .
(E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol
  • Anticancer Activity :
    • IC₅₀ values of 12.3 µg/mL (SW480) and 15.7 µg/mL (HCT116) in colon cancer cells .
    • Outperforms (E)-2,4-Bis(p-hydroxyphenyl)-2-butenal in potency .
Amino Alcohol Derivatives of 2-Methoxyphenol
  • Examples: 4-(2-Hydroxy-3-(piperidin-1-yl)propyl)-2-methoxyphenol .
  • Applications : Investigated as semisynthetic insecticides with enhanced bioavailability .

Structural and Functional Trends

Compound Key Substituent Bioactivity Highlights Synthesis Method
4-((1E)-3-Hydroxypropenyl)-2-MP Propenyl chain Antioxidant, antimicrobial Plant extraction
4-(2-Chloropropyl)-2-MP Chloroalkyl group High lipophilicity Hydrohalogenation
4-[N-(4-HP)carboximidoyl]-2-MP Carboximidoyl moiety Analgesic (COX inhibition) Acid-catalyzed synthesis
(E)-4-(3,5-Dimethoxyphenyl)-2-MP Dimethoxyphenyl allyl group Anticancer (colon-specific) Semisynthetic modification

Key Observations :

  • Substituent Effects : Halogenation (e.g., Cl) increases lipophilicity, enhancing membrane permeability . Propenyl or allyl groups contribute to antioxidant/antimicrobial activity .
  • Pharmacological Potential: Carboximidoyl and allyl derivatives show promise in analgesia and oncology, respectively .

Biological Activity

4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol is a synthetic organic compound that has garnered attention for its potential biological activities. The structure, characterized by two methoxy groups and a fluorine substituent, suggests a range of interactions with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure

The chemical structure of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol can be represented as follows:

C16H16FO3\text{C}_{16}\text{H}_{16}\text{F}\text{O}_3

This compound features:

  • Two methoxy (-OCH₃) groups
  • A fluorine atom at the para position relative to one of the methoxy groups
  • A phenolic hydroxyl group (-OH)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol. For instance, derivatives with similar structural motifs exhibited significant activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli16
Compound CCandida albicans4

Studies indicate that compounds with methoxy substitutions tend to enhance antimicrobial efficacy, possibly due to increased lipophilicity and better membrane penetration .

Antifungal Activity

The antifungal properties of related compounds have been documented extensively. For example, compounds with similar phenolic structures showed promising results against Fusarium oxysporum and other pathogenic fungi.

Table 2: Antifungal Activity of Related Compounds

CompoundTarget FungusMIC (µg/mL)
Compound DFusarium oxysporum32
Compound ECandida glabrata16
Compound FAspergillus niger8

These findings suggest that the presence of fluorine and methoxy groups may enhance antifungal activity, as seen in studies where modifications led to improved efficacy compared to standard antifungal agents .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies have assessed the cytotoxic effects of similar phenolic compounds on various mammalian cell lines.

Table 3: Cytotoxicity Data

CompoundCell LineTC50 (nM)
Compound GMRC-540,100
Compound HHepG218,600

The cytotoxicity data indicates that while some derivatives exhibit potent biological activities, they also show varying levels of cytotoxic effects, necessitating further investigation into their therapeutic indices .

Case Studies

Recent research has focused on the synthesis and evaluation of analogs of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol. For example, a study demonstrated that modifications at the para position significantly influenced both antimicrobial and cytotoxic properties. The study synthesized various analogs and tested them against common pathogens, revealing that certain structural changes could enhance biological activity without significantly increasing cytotoxicity .

Q & A

Q. What are the recommended methods for synthesizing 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Friedel-Crafts alkylation/acylation to introduce the fluorinated methoxyphenyl group.
  • Selective demethylation using reagents like BBr₃ or AlCl₃ to retain the phenolic hydroxyl group while avoiding over-demethylation.
  • Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound.
    Critical parameters include temperature control (<0°C for BBr₃ reactions) and inert atmospheres (N₂/Ar) to prevent oxidation of phenolic intermediates .

Q. How can the purity and structural integrity of this compound be validated?

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) to assess purity (>95% recommended for biological assays).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy groups), and δ 5.5–6.0 ppm (phenolic -OH, if not deuterated).
    • ¹³C NMR : Signals for fluoro-substituted carbons (~160 ppm for C-F) and methoxy carbons (~55 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak matching the theoretical mass (C₁₄H₁₃FO₃: ~260.25 g/mol) with fragmentation patterns confirming substituent positions .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism or rotational isomerism : Use variable-temperature NMR to observe dynamic equilibria (e.g., -OH proton exchange).
  • Residual solvents or impurities : Employ deuterated solvents (e.g., DMSO-d₆) and pre-dry samples under vacuum.
  • Overlapping signals : Apply 2D NMR techniques (COSY, HSQC) to resolve aromatic proton coupling and assign substituent positions unambiguously .

Q. What experimental strategies optimize its bioactivity in acetylcholinesterase inhibition studies?

  • Structure-Activity Relationship (SAR) : Modify the methoxy or fluorine substituents to enhance electron-withdrawing effects, which improve binding to the enzyme’s catalytic site.
  • In vitro assays : Use Ellman’s spectrophotometric method (λ = 412 nm) with acetylthiocholine as a substrate. IC₅₀ values for similar methoxyphenol derivatives range from 90–380 nM .
  • Molecular docking : Compare binding affinities of fluorinated vs. non-fluorinated analogs using software like AutoDock Vina. Fluorine’s electronegativity may strengthen hydrogen bonds with Ser203 or His447 residues in acetylcholinesterase .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for methoxyphenols).
  • Photostability : Store in amber vials under inert gas; UV-Vis spectroscopy can track degradation (e.g., quinone formation via absorbance at 320–400 nm).
  • Solution stability : Monitor pH-dependent hydrolysis (e.g., in PBS buffer) using HPLC. Acidic conditions (pH < 3) may protonate the phenolic -OH, reducing reactivity .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

  • Catalyst optimization : Replace homogeneous catalysts (e.g., AlCl₃) with recyclable heterogeneous alternatives (e.g., zeolites or immobilized enzymes).
  • Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (e.g., dimerization) compared to batch processes.
  • Solvent selection : Switch to green solvents (e.g., cyclopentyl methyl ether) to enhance solubility and reduce waste .

Q. What analytical techniques differentiate this compound from structurally similar impurities?

  • X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., fluorine vs. methoxy orientation).
  • High-Resolution Mass Spectrometry (HRMS) : Accurately distinguish between isomers (e.g., ortho vs. para substitution) with mass accuracy < 5 ppm.
  • Infrared (IR) Spectroscopy : Identify unique stretches (e.g., C-F at 1100–1200 cm⁻¹ and phenolic O-H at 3200–3600 cm⁻¹) .

Safety and Regulatory Considerations

Q. What are the recommended safety protocols for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods due to potential release of volatile fluorinated byproducts.
  • Waste disposal : Neutralize phenolic waste with 10% NaOH before disposal. Refer to IFRA standards for occupational exposure limits (e.g., <1 mg/m³ for similar methoxyphenols) .

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